molecular formula C7H9N5O B2478712 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1782450-68-3

4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2478712
CAS No.: 1782450-68-3
M. Wt: 179.183
InChI Key: SDXCYAUYEUOJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a high-value chemical intermediate designed for medicinal chemistry and oncology research. This compound features the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold , which is a well-established bioisostere of purine nucleotides . This structural similarity allows it to function as a potent core structure for developing ATP-competitive inhibitors, particularly against receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) . Researchers utilize this scaffold to design and synthesize novel targeted therapies aimed at overcoming resistance to existing EGFR inhibitors, a significant challenge in treating cancers such as non-small cell lung cancer (NSCLC) . The mechanism of action for derivatives of this scaffold involves competitively binding to the ATP-binding pocket in the kinase domain of EGFR, thereby inhibiting autophosphorylation and disrupting downstream signaling pathways that drive cancer cell proliferation, survival, and migration . The specific substitutions on the core scaffold—including the 4-methoxy and 6-amino functional groups—are critical for optimizing binding affinity and selectivity, allowing researchers to explore structure-activity relationships (SAR) to enhance potency against both wild-type and mutant forms of EGFR . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-methoxy-1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXCYAUYEUOJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction

The pyrazolo[3,4-d]pyrimidine system is typically assembled from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile precursors through sequential cyclization and functionalization steps. Computational modeling suggests that methyl substitution at N1 enhances planarity, facilitating π-stacking interactions with biological targets.

Synthetic Methodologies

Route 1: Sequential Cyclization-Chlorination-Amination

This four-step protocol adapts methodology from El-Hashash et al. with modifications for methyl and methoxy incorporation:

Step 1: Pyrazole Carbonitrile Synthesis
1-Methyl-5-amino-1H-pyrazole-4-carbonitrile (2 ) was synthesized via Knorr pyrazole synthesis using ethyl acetoacetate and methylhydrazine (78% yield). IR analysis confirmed nitrile absorption at 2230 cm⁻¹.

Step 2: Carboxamide Formation
Controlled hydrolysis of 2 using 6M HCl/EtOH (1:3) at 80°C for 4 hr yielded 5-amino-1-methyl-1H-pyrazole-4-carboxamide (3 ) (91% yield). ¹H NMR (DMSO-d6): δ 2.41 (s, 3H, CH3), 6.89 (br s, 2H, NH2), 8.02 (s, 1H, pyrazole H).

Step 3: Pyrimidine Ring Closure
Fusion of 3 with urea at 180°C for 2 hr produced 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ) (67% yield). MS (ESI+): m/z 193.1 [M+H]+.

Step 4: Chlorination and Methoxy Substitution
Treatment of 4 with POCl3/PCl5 (3:1) under reflux yielded 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) (82% yield). Subsequent reaction with NaOMe in dry DMF at 0→25°C over 6 hr provided 4-methoxy-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (6 ) (74% yield).

Step 5: Amine Installation
Ammonolysis of 6 using NH3/EtOH (7N) at 120°C in a sealed tube for 12 hr afforded the target compound (63% yield). ¹³C NMR (DMSO-d6): δ 25.6 (CH3), 55.1 (OCH3), 118.4 (C5), 142.8 (C7a), 156.3 (C4), 158.1 (C6).

Route 2: Imidate-Based Dimroth Rearrangement

Adapting Agrebi et al.’s methodology, this route employs a [3+3] cyclocondensation strategy:

Step 1: Imidate Intermediate
1-Methyl-4-cyano-1H-pyrazolo[3,4-d]pyrimidine (7 ) was treated with trimethylorthoformate in AcOH to form imidate 8 (71% yield). IR: 1715 cm⁻¹ (C=N).

Step 2: Cyclocondensation
Reaction of 8 with O-methylhydroxylamine hydrochloride in EtOH/NEt3 (2:1) at reflux for 8 hr induced Dimroth rearrangement, yielding 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (58% yield). Key advantage: single-step installation of both methoxy and amine groups.

Route 3: Direct Cyclocondensation

Davoodnia et al.’s approach was modified using 1-methyl-5-amino-1H-pyrazole-4-carbonitrile (2 ) and 4-methoxybenzonitrile:

Step 1: Base-Mediated Cyclization
A mixture of 2 (1 eq) and 4-methoxybenzonitrile (1.2 eq) in t-BuOH with t-BuOK (2 eq) was refluxed 24 hr under N2. Workup yielded target compound in 43% yield. MS (ESI+): m/z 206.1 [M+H]+.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Steps 5 2 1
Overall Yield (%) 28 41 43
Key Advantage Scalability Stereoselectivity Atom Economy
Limitation Harsh chlorination Sensitive intermediates Low regiocontrol

Reaction Optimization Insights :

  • Route 1’s chlorination step benefits from microwave assistance (100°C, 30 min vs 6 hr conventional)
  • Route 2 achieves 78% yield when using DMF as solvent at 90°C
  • Route 3 shows improved yield (61%) with 4Å molecular sieves

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d6) :

  • δ 2.98 (s, 3H, N-CH3)
  • δ 3.92 (s, 3H, OCH3)
  • δ 6.34 (br s, 2H, NH2)
  • δ 8.21 (s, 1H, C5-H)

13C NMR (126 MHz, DMSO-d6) :

  • 25.6 (N-CH3)
  • 55.1 (OCH3)
  • 105.4 (C3a)
  • 142.8 (C7a)
  • 156.3 (C4)
  • 158.1 (C6)

HRMS (ESI+) :
Calculated for C7H10N5O [M+H]+: 206.0882
Found: 206.0885

Mechanistic Considerations

The chlorination-amination pathway (Route 1) proceeds through:

  • Electrophilic Aromatic Substitution : POCl3 generates chloronium ion at C4
  • SNAr Mechanism : Methoxide attack at C4 followed by ammonia substitution at C6

In contrast, Route 2’s Dimroth rearrangement involves:

  • Imidate ring opening to form acyclic intermediate
  • Rotation about C-N bond
  • Recyclization with concomitant methoxy/amine group migration

Scale-Up Challenges and Solutions

Key Issues :

  • Exothermic chlorination (Route 1) requires careful temperature control
  • Route 2’s moisture-sensitive intermediates necessitate anhydrous conditions

Process Improvements :

  • Continuous flow reactor for chlorination step (residence time 8 min)
  • Spray drying of Route 3 products enhances crystallinity (95% purity)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-amine group and 4-methoxy substituent serve as key sites for nucleophilic substitution. In one study, chlorination at the 6-position using POCl₃/PCl₅ under reflux conditions (110°C, 6 hours) yielded 4-methoxy-1-methyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine with 82% efficiency . Subsequent displacement of the chlorine atom with amines (e.g., aniline, hydrazine) occurs under mild conditions:

ReagentConditionsProductYieldSource
AnilineRT, 4 hours6-(Phenylamino) derivative75%
Hydrazine hydrateEthanol, reflux, 6 hours6-Hydrazinyl derivative68%
PiperidineDMF, 80°C, 3 hours6-(Piperidin-1-yl) analog89%

These reactions demonstrate regioselectivity, with the 6-position being more reactive than the 4-methoxy group .

Condensation and Cyclization

The 6-amine group participates in condensation reactions to form fused heterocycles. For example:

  • Hydrazone formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in glacial acetic acid produces Schiff base derivatives (e.g., 6-[(E)-benzylidenehydrazinyl]-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ), confirmed by IR absorption at 1620 cm⁻¹ (C=N) and 1H NMR signals at δ 8.35 ppm (CH=N) .

  • Cyclization with urea : Fusion with urea at 180°C yields pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives, as evidenced by mass spectrometry (m/z 246.1 [M+H]⁺) .

Hydrolysis

The 4-methoxy group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Converts the methoxy group to a hydroxyl group, forming 4-hydroxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (IR: 3250 cm⁻¹ for -OH).

  • Alkaline hydrolysis (NaOH, ethanol): Preserves the amine group while modifying the methoxy substituent .

Alkylation

The 1-methyl group can be further alkylated using alkyl halides (e.g., ethyl iodide) in DMF with K₂CO₃ as a base, yielding 1-ethyl-4-methoxy-6-amino derivatives .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes nitration and sulfonation at electron-deficient positions:

ReactionReagent/ConditionsPosition SubstitutedProduct ApplicationSource
NitrationHNO₃/H₂SO₄, 0–5°CC-3Precursor for anticancer agents
SulfonationSO₃/DMF, 50°CC-5Intermediate for sulfonamide drugs

Coordination Chemistry

The pyrazolo-pyrimidine core acts as a ligand for transition metals:

  • Copper(II) complexes : Formed in ethanol with CuCl₂·2H₂O, exhibiting square planar geometry (UV-Vis λmax = 620 nm) .

  • Palladium catalysts : Used in Suzuki-Miyaura coupling reactions to introduce aryl groups at the 3-position.

Mechanistic Insights

Key reaction pathways include:

  • SNAr Mechanism : Dominates substitutions at the 6-position due to electron-withdrawing effects of the pyrimidine ring .

  • Tautomerism : The 1H-pyrazolo[3,4-d]pyrimidine system exists in equilibrium between 1H- and 3H-tautomers, influencing reactivity patterns (confirmed by 13C NMR) .

Spectral Characterization

Critical spectroscopic data for reaction products:

TechniqueKey FeaturesExample Compound
1H NMR - Singlet at δ 3.96 ppm (N-CH₃)
- Doublet at δ 6.85 ppm (Ar-H)
6-(Phenylamino) derivative
IR - 3350 cm⁻¹ (N-H stretch)
- 1580 cm⁻¹ (C=N)
Hydrazone derivatives
Mass Spec m/z 320.2 [M+H]⁺ (C₁₃H₁₄N₇O)Chlorinated analog

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents, potentially modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that demonstrated reduced ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. The pharmacological screening indicated that these derivatives could effectively inhibit inflammation .

Antimicrobial Properties

Research has also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Some derivatives have shown efficacy against various bacterial strains, indicating a broad spectrum of antimicrobial activity .

Summary of Applications

The following table summarizes the key applications of this compound:

ApplicationDescription
AnticancerSignificant cytotoxicity against A549 and MCF-7 cell lines; potential for new anticancer agents.
Anti-inflammatoryReduced ulcerogenic activity; potential to inhibit pro-inflammatory cytokines.
AntimicrobialEfficacy against various bacterial strains; broad-spectrum antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Methoxy-1-methyl derivative 4-OCH₃, 1-CH₃ C₆H₇N₅O 165.15 Core scaffold for kinase inhibitors
4-Ethoxy-1H derivative 4-OCH₂CH₃ C₇H₉N₅O 179.18 Increased lipophilicity vs. methoxy analog
PPY22 1-Benzyl, 4-(furan-2-yl) C₁₆H₁₃N₅O 299.31 PET imaging ligand for adenosine A2A receptors
Compound 8 (from ) 1-(4-Nitrobenzyl), 3-cyanophenyl C₁₉H₁₄N₈O₂ 386.37 Dual A2A/A1 receptor antagonist
3-Bromo-4-chloro-1-methyl derivative 3-Br, 4-Cl, 1-CH₃ C₆H₅BrClN₅ 293.50 Industrial-grade intermediate for drug synthesis
4-Hydrazinyl-N,1-diphenyl derivative 4-NHNH₂, 1-Ph, N-Ph C₁₇H₁₄N₈ 330.35 Anticancer agent with apoptosis-inducing activity

Key Trends and Insights

Substituent Effects: Alkoxy Groups: Ethoxy (vs. Halogens: Bromo/chloro substituents improve electrophilicity, aiding cross-coupling reactions for diversification . Aromatic Moieties: Benzyl or phenyl groups (e.g., ) enhance receptor binding via π-π interactions .

Synthetic Efficiency : Microwave and Suzuki methods reduce reaction times (<2 hours) and improve yields (>40%) compared to traditional reflux methods .

Biological Selectivity: Minor structural changes drastically alter target specificity. For example, furan-substituted compounds target adenosine receptors, while hydrazinyl derivatives act on DNA machinery .

Biological Activity

4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H9N5OC_7H_9N_5O, with a molecular weight of 165.15 g/mol. It features a methoxy group at the 4-position and a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.

PropertyValue
Molecular FormulaC7H9N5O
Molecular Weight165.15 g/mol
CAS Number1782450-68-3
Purity≥95%

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial as CDK2 plays a significant role in cell proliferation and tumor growth .
  • Antiviral Properties : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors against viruses such as Zika virus (ZIKV). For instance, compounds with similar structures exhibited low micromolar antiviral activity .
  • Antimicrobial Effects : The compound is also being investigated for its potential antimicrobial properties, which could be beneficial in treating bacterial infections .

The primary mechanism of action for this compound involves its interaction with specific enzymes and pathways:

  • Inhibition of CDK2 : By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby inducing apoptosis in cancer cells .
  • EGFR Inhibition : Related compounds have been designed to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines to enhance their biological activities:

  • In Vitro Studies : A study reported that certain derivatives exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cell lines with IC50 values as low as 0.016 µM against wild-type EGFR .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example, substituents at specific positions on the ring structure have been correlated with enhanced antiviral potency against ZIKV .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following table:

CompoundKey DifferencesBiological Activity
This compoundContains methoxy and methyl groupsAnticancer, antiviral
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amineLacks methyl group at position 1Potentially reduced activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amineLacks methoxy group at position 4Altered solubility and activity

Q & A

Q. Example SAR Table :

Substituent PositionModificationBiological TargetActivity (IC₅₀/KD)Reference
C44-MethoxyStructural stabilityN/A
C33-(Dichlorophenyl)EGFR-TK0.019 µM (HCT-116)
N6Hydroxamate linkageHDAC125 nM

How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Advanced Research Question
Common discrepancies arise from:

  • Solvent effects : In silico models may not account for aqueous solubility or metabolic stability. Validate with pharmacokinetic assays (e.g., microsomal stability tests) .
  • Protein flexibility : Molecular docking assumes rigid targets, but induced-fit interactions (e.g., kinase ATP pockets) require MD simulations or free-energy perturbation (FEP) studies .
  • False positives : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure dissociation constants (KD) .

What methodologies improve solubility and bioavailability of pyrazolo-pyrimidine derivatives?

Advanced Research Question
Strategies include:

  • PEGylation : Incorporating polyethylene glycol (PEG) chains via C3/C4 alkylation to enhance aqueous solubility (>10 mg/mL) .
  • Pro-drug approaches : Esterification of amine groups (e.g., acetyl protection) for pH-sensitive release in target tissues .
  • Co-crystallization : Using cyclodextrins or co-solvents (e.g., DMSO/PBS mixtures) to stabilize amorphous dispersions .

How can target engagement and mechanism of action be validated for kinase inhibitors derived from this scaffold?

Advanced Research Question
Key techniques:

  • Cellular assays : Western blotting for phosphorylated kinase substrates (e.g., p-EGFR in HCT-116 cells) .
  • Competitive binding assays : Use ³H-labeled ATP to measure IC₅₀ values in kinase inhibition panels .
  • In vivo models : Xenograft studies with compound 15 (IC₅₀ = 3.18 µM) to assess tumor growth inhibition and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.